molecular formula C9H12N2O2 B1287794 3-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-11-9

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1287794
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
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Description

The compound 3-Amino-2-hydroxy-N,N-dimethylbenzamide is a chemical entity that has been the subject of various synthetic processes in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 3-Amino-2-hydroxy-N,N-dimethylbenzamide.

Synthesis Analysis

The synthesis of related compounds involves the use of high temperatures and a variety of solvents. For instance, the synthesis of a tripeptide derivative from a 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide precursor was achieved by reacting with glycinediethylamide at temperatures ranging from 60-100 degrees Celsius, using solvents such as dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . This suggests that the synthesis of similar compounds, including 3-Amino-2-hydroxy-N,N-dimethylbenzamide, may also be feasible under elevated temperatures and with appropriate solvent choices.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-2-hydroxy-N,N-dimethylbenzamide can be complex, as indicated by the synthesis of derivatives that contain chiral centers, leading to the presence of D- and L-epimers . The presence of such chiral centers in the molecular structure can significantly affect the physical and chemical properties of the compound, as well as its potential applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include acylation, catalytic hydrogenation, chlorination, oxidation, and ammonolysis . For example, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involved acylation followed by catalytic hydrogenation . These reactions are crucial for introducing or modifying functional groups within the molecule, which can alter the reactivity and interaction of the compound with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-2-hydroxy-N,N-dimethylbenzamide are influenced by their functional groups and molecular structure. For instance, the solubility of the amino components can affect the feasibility of certain synthesis methods, especially those operating at low temperatures . Additionally, the optimization of process conditions, such as reaction temperature and reagent ratios, is essential for achieving high yields and purity, as demonstrated in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide . These properties are critical for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 3-Amino-2-hydroxy-N,N-dimethylbenzamide derivatives are synthesized through a series of chemical reactions, such as chlorination, oxidation, and ammonolysis, offering high purity and yield. For example, Zhang Zho (2014) discussed the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, with a focus on optimizing process conditions (Zhang Zho, 2014).

Chemical Properties and Reactions

  • Intramolecular Hydrogen Bonding : Compounds like 3-Amino-2-hydroxy-N,N-dimethylbenzamide exhibit intramolecular hydrogen bonding. Fong (1980) studied this phenomenon in similar compounds, revealing impacts on molecular rotation and chemical shifts (Fong, 1980).

Application in Medicinal Chemistry

  • Potential Therapeutic Agents : Variants of 3-Amino-2-hydroxy-N,N-dimethylbenzamide have been investigated for potential therapeutic uses, such as antiarrhythmic agents. Yung, Lo, and Vohra (1972) synthesized derivatives showing effectiveness in treating arrhythmia and possessing local anesthetic activity (Yung, Lo, & Vohra, 1972).

Environmental Impact

  • Phototransformation Studies : The interaction of compounds like 3-Amino-2-hydroxy-N,N-dimethylbenzamide with environmental factors such as light has been studied. Aguer and Richard (1996) found that photochemical excitation leads to the formation of different compounds, indicating a potential environmental impact (Aguer & Richard, 1996).

Molecular Interaction Studies

  • Intermolecular Interactions : Karabulut et al. (2014) conducted a study on a similar compound, focusing on the effect of intermolecular interactions on molecular geometry, providing insights into the behavior of 3-Amino-2-hydroxy-N,N-dimethylbenzamide in different environments (Karabulut et al., 2014).

Electrophysiology

  • Impact on DNA Repair Mechanisms : Research by Durkacz, Shall, and Irwin (1981) explored the effect of related compounds on DNA repair mechanisms, highlighting the potential biological implications of 3-Amino-2-hydroxy-N,N-dimethylbenzamide (Durkacz, Shall, & Irwin, 1981).

properties

IUPAC Name

3-amino-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLMILLTHUWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582651
Record name 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-N,N-dimethylbenzamide

CAS RN

464913-11-9
Record name 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-hydroxy-N,N-dimethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 33.5 g of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide in 600 ml of ethanol was added to a suspension of 3.35 g of Pd/C 10% in 70 ml of ethanol. The reaction medium was stirred under 2 bar of hydrogen overnight. TLC and HPLC control (t=0.66 M+181). The reaction medium was filtered through celite and the filtrate was evaporated. 29 g of 3-amino-2-hydroxy-N,N-dimethylbenzamide were obtained in the form of an oily brown solid. Yield=100%.
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33.5 g
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600 mL
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70 mL
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3.35 g
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Synthesis routes and methods III

Procedure details

67.5 g of 2-Hydroxy-N,N-dimethyl-3-nitro-benzamide are dissolved in 1000 ml of EtOH/AcOH 9/1 and degassed 4× by evacuating and purging with argon. 7.5 g of Ru/C are added and the mixture obtained is degassed 4× by evacuating and purging with argon. A reaction mixture obtained is heated to reflux and 25 ml of hydrazine hydrate are added slowly. At 1 hour intervals 3 further portions of 25 ml of hydrazine hydrate are added. A reaction mixture obtained is cooled to rt, filtered and washed with EtOH. Solvent from the filtrate obtained is evaporated. Toluene is added 4× to the residue obtained and solvent is evaporated. A residue obtained is taken up in 1 l of H2O and 1 l of EtOAc. An aqueous layer obtained is extracted 3× with EtOAc. The organic layers obtained are washed 2× with brine, dried, filtered and solvent is evaporated. A residue obtained is purified by column chromatography over 500 g of silica using EtOAc/heptane 1/1 as the eluant to give 3-amino-2-hydroxy-N,N-dimethyl-benzamide.
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67.5 g
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25 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, J Luo, Q Li, Q Xin, L Ye, Q Zhu, Z Shi… - European Journal of …, 2021 - Elsevier
Chemokine receptor 2 (CXCR2) is the receptor of glutamic acid–leucine–arginine sequence-contained chemokines CXCs (ELR + CXCs). In recent years, CXCR2-target treatment …
Number of citations: 4 www.sciencedirect.com

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